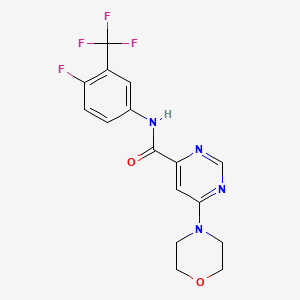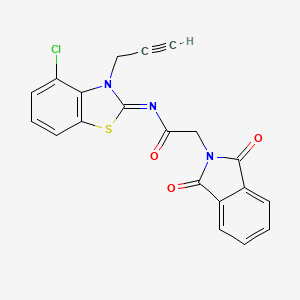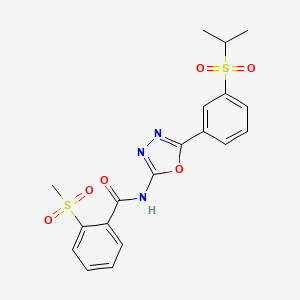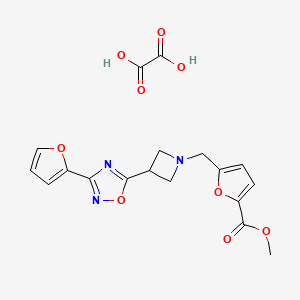
Methyl 5-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a useful research compound. Its molecular formula is C18H17N3O9 and its molecular weight is 419.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on furan and oxadiazole derivatives often focuses on their synthesis and characterization, aiming at developing novel compounds with enhanced properties or specific applications. For example, Koparır et al. (2005) and Gorak et al. (2009) have synthesized various derivatives from furan-2-carboxylic acid and investigated their structures and properties. These studies are foundational in understanding the chemical behavior and potential applications of complex molecules including oxadiazole and furan units (Koparır, Çetin, & Cansiz, 2005); (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Applications in Energetic Materials
Yu et al. (2017) explored the synthesis of energetic materials based on oxadiazole derivatives, highlighting their moderate thermal stabilities and insensitivity towards impact and friction. This research indicates the potential of furan and oxadiazole derivatives in applications requiring stable and safe energetic materials (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
Biological Activities
The biological activities of furan and oxadiazole derivatives have also been a subject of interest. Popov et al. (2020) synthesized 1,3,4-oxadiazole derivatives tethered from ursane and lupane cores with 1,2,3-triazole and tested them for cytotoxicity. Such studies underscore the therapeutic potential of these compounds in drug development, particularly in cancer therapy (Popov, Semenova, Baev, Frolova, Shestopalov, Wang, Qi, Shults, & Turks, 2020).
Antimicrobial Properties
The antimicrobial properties of furan and oxadiazole derivatives are well-documented, with several studies highlighting their effectiveness against various bacteria and fungi. This suggests their potential use in developing new antimicrobial agents, an area of increasing importance given the rise of antibiotic-resistant pathogens (Basoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Chelating Properties
Research by Varde and Acharya (2017) on the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules offers insights into the potential use of these compounds in coordination chemistry and materials science. The ability to form stable chelates with metals can be leveraged in catalysis, metal recovery processes, and the design of functional materials (Varde & Acharya, 2017).
properties
IUPAC Name |
methyl 5-[[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5.C2H2O4/c1-21-16(20)13-5-4-11(23-13)9-19-7-10(8-19)15-17-14(18-24-15)12-3-2-6-22-12;3-1(4)2(5)6/h2-6,10H,7-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEAMEVOLBSMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

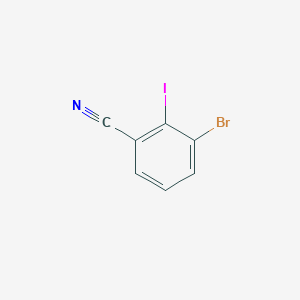
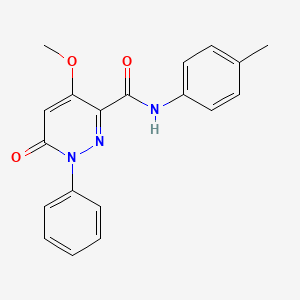
![1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2803357.png)
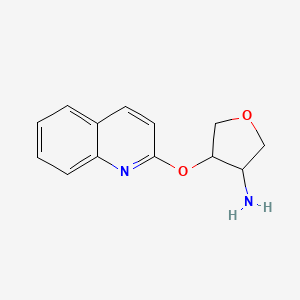

![3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)
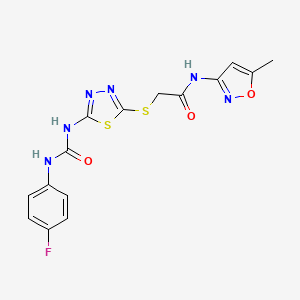
![Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2803366.png)

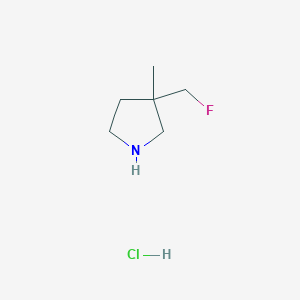
![N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2803371.png)
